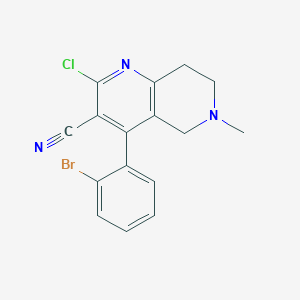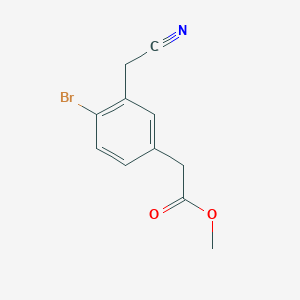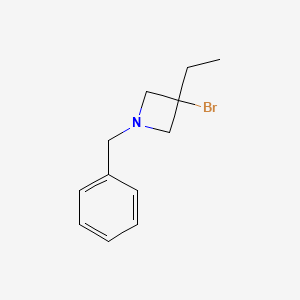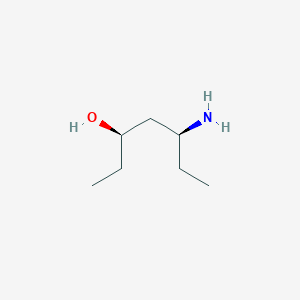![molecular formula C11H10N2O2 B13026326 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-step process. One common method is the AgOAc-catalyzed reaction of 3-nitro-2H-chromenes with ethyl diazoacetate. This reaction proceeds through a 1,3-dipolar cycloaddition followed by the elimination of HNO2, resulting in the formation of the desired pyrazole derivative . The reaction conditions usually involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in inflammation, microbial growth, and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[4,3-b]pyrrol-3-yl derivatives: These compounds share a similar chromeno core but differ in their pyrazole ring structure.
Ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates: These derivatives have a carboxylate group, making them distinct from 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole.
Uniqueness
This compound is unique due to its specific methoxy substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C11H10N2O2/c1-14-8-2-3-9-10(4-8)15-6-7-5-12-13-11(7)9/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
BQUOESNHJQNRRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CO2)C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)





![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
